N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using metal hydrides or catalytic hydrogenation.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4), palladium catalysts, and various organic solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with fluorophenyl and methoxyphenyl groups, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Uniqueness
N2-(3-FLUOROPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15FN6O3 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O3/c1-27-13-7-5-11(6-8-13)20-16-14(24(25)26)15(19)22-17(23-16)21-12-4-2-3-10(18)9-12/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI Key |
NQQLQVGTBWQRER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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